HDAC Inhibitor Potency: Cyclopropylmethylhydrazine-Containing Compound 2g vs. Control
A cyclopropylmethylhydrazine-derived compound, specifically N-(4-(2-(cyclopropylmethyl)hydrazine-1-carbonyl)benzyl)benzamide (Compound 2g from US10870618), demonstrates nanomolar inhibitory activity against recombinant HDAC enzymes. While not the parent dihydrochloride salt itself, this derivative provides direct evidence of the pharmacophoric utility of the cyclopropylmethylhydrazine moiety in achieving potent target engagement. The IC50 value against a panel of HDACs (1, 2, and 3) was determined to be 39.9 nM [1]. This quantifies the inhibitory potential of a cyclopropylmethylhydrazine-containing molecule in a therapeutically relevant enzyme class.
| Evidence Dimension | In vitro enzymatic inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 39.9 nM for Compound 2g (a derivative containing the cyclopropylmethylhydrazine moiety) |
| Comparator Or Baseline | Control (no inhibitor); Baseline IC50 values for standard HDAC inhibitors like vorinostat (SAHA) are typically in the nanomolar range |
| Quantified Difference | Potent nanomolar inhibition; 39.9 nM |
| Conditions | Recombinant HDACs 1, 2, and 3 (BPS Biosciences) at 1 nM concentration in HDAC buffer; Sf9 cells pre-incubated |
Why This Matters
This data substantiates the use of (Cyclopropylmethyl)hydrazine dihydrochloride as a key starting material for generating biologically active compounds with potent, quantifiable activity against a high-value drug target class.
- [1] BindingDB. (2021). BDBM476615: N-(4-(2-(cyclopropylmethyl)hydrazine-1-carbonyl)benzyl)benzamide (US10870618, Compound 2g). BindingDB Entry. Retrieved from https://bindingdb.org View Source
